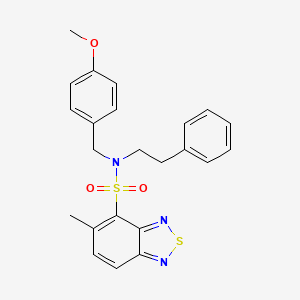

![molecular formula C21H26N2O3S B3607443 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3607443.png)

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

Vue d'ensemble

Description

“N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar indole derivatives often involves Fischer indolisation, a process that combines aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . This procedure is rapid, operationally straightforward, and generally high yielding .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have also been used in the treatment of various microbial infections . Their unique chemical structure allows them to interact with various biological targets, making them effective against a wide range of microbes .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .

Antiviral Activity

Indole derivatives possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory and analgesic activities . They can be used in the treatment of inflammatory diseases and pain management .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antidiabetic Activity

Indole derivatives have been used in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria . They can inhibit the growth of malaria parasites, making them a promising candidate for antimalarial drug development .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, many marine alkaloids, which include indole derivatives, are halogenated due to the presence of haloperoxidase enzymes in the marine environment . This suggests that the environment can play a crucial role in the action of indole derivatives.

Propriétés

IUPAC Name |

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-13-6-7-19-18(10-13)17(16(4)23-19)8-9-22-27(24,25)21-12-14(2)20(26-5)11-15(21)3/h6-7,10-12,22-23H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNTIQSSBFMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3607362.png)

![4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B3607366.png)

![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B3607385.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B3607401.png)

![10-allyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3607415.png)

![2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3607417.png)

![N~1~-cycloheptyl-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3607419.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B3607451.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B3607455.png)

![ethyl 4-[({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetyl)amino]benzoate](/img/structure/B3607470.png)

![1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3607471.png)